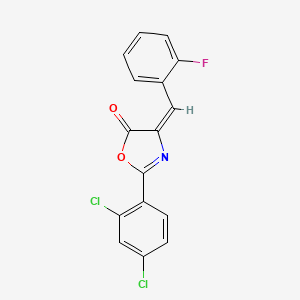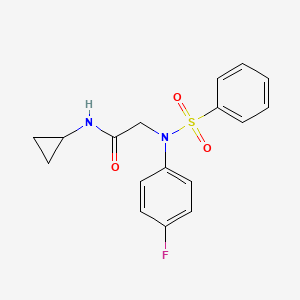
1-hydroxy-N'-(3-hydroxybenzylidene)-2-naphthohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-hydroxy-N'-(3-hydroxybenzylidene)-2-naphthohydrazide, also known as HNHN, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.
作用機序
The mechanism of action of 1-hydroxy-N'-(3-hydroxybenzylidene)-2-naphthohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. This compound has been shown to inhibit the activity of enzymes such as tyrosinase and cholinesterase, which are involved in melanin synthesis and nerve signaling, respectively. This compound has also been shown to inhibit the activity of proteins such as NF-κB and COX-2, which are involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. This compound has been shown to scavenge free radicals and protect cells from oxidative damage. This compound has also been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. This compound has been shown to reduce inflammation and pain in animal models of inflammation. This compound has also been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
実験室実験の利点と制限
1-hydroxy-N'-(3-hydroxybenzylidene)-2-naphthohydrazide has several advantages for lab experiments, including its ease of synthesis and low cost. This compound is also stable under various conditions and can be stored for long periods without degradation. However, this compound has some limitations, including its low solubility in water, which can limit its use in certain experiments. This compound can also be toxic at high concentrations, which can limit its use in cell culture experiments.
将来の方向性
There are several future directions for research on 1-hydroxy-N'-(3-hydroxybenzylidene)-2-naphthohydrazide, including the synthesis of new derivatives with improved properties, the development of new methods for its application in medicine and agriculture, and the investigation of its potential use in material science. This compound derivatives with improved solubility and bioavailability could be developed to enhance its efficacy as an anticancer and anti-inflammatory agent. New methods for the application of this compound in agriculture, such as the development of this compound-based pesticides, could be explored. This compound could also be used in the synthesis of new materials with unique properties, such as conducting polymers and nanoparticles.
合成法
1-hydroxy-N'-(3-hydroxybenzylidene)-2-naphthohydrazide can be synthesized using various methods, including the reaction of 2-naphthohydrazide with 3-hydroxybenzaldehyde in the presence of a base, such as sodium hydroxide. Another method involves the reaction of 2-naphthohydrazide with 3-hydroxybenzaldehyde in ethanol and the addition of a catalytic amount of hydrochloric acid. This compound can also be synthesized using microwave-assisted synthesis, which involves the reaction of 2-naphthohydrazide with 3-hydroxybenzaldehyde in ethanol under microwave irradiation.
科学的研究の応用
1-hydroxy-N'-(3-hydroxybenzylidene)-2-naphthohydrazide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been studied for its potential anticancer, antimicrobial, and anti-inflammatory properties. In agriculture, this compound has been studied for its potential use as a plant growth regulator and for its ability to control plant diseases. In material science, this compound has been studied for its potential use in the synthesis of new materials with unique properties.
特性
IUPAC Name |
1-hydroxy-N-[(E)-(3-hydroxyphenyl)methylideneamino]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c21-14-6-3-4-12(10-14)11-19-20-18(23)16-9-8-13-5-1-2-7-15(13)17(16)22/h1-11,21-22H,(H,20,23)/b19-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHRVGHPLKSLLAS-YBFXNURJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NN=CC3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)N/N=C/C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(3,4-diethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5793653.png)
![2,4-dichloro-6-[(8-quinolinylamino)methyl]phenol](/img/structure/B5793668.png)
![N'-[(2,6-dimethoxybenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5793675.png)


![N~2~-(4-methylbenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B5793702.png)

![2-[(2-fluorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5793714.png)
![4-({N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B5793725.png)
![ethyl 4-[({[(1-ethyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5793729.png)
![ethyl 3,7-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5793743.png)
